4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid
Description
4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid is a synthetic small molecule characterized by a complex structure featuring a central isoxazole ring substituted with 2,6-dichlorophenyl and isopropyl groups, a methoxy-linked chlorophenyl moiety, and a benzeneacetic acid backbone. The compound’s design integrates multiple pharmacophores, including halogenated aromatic systems and polar carboxylic acid groups, which are often associated with enhanced binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
2-[4-[[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]methylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25Cl3N2O4/c1-16(2)28-21(27(33-37-28)26-22(29)4-3-5-23(26)30)15-36-20-11-8-18(24(31)13-20)14-32-19-9-6-17(7-10-19)12-25(34)35/h3-11,13,16,32H,12,14-15H2,1-2H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZFHDGEKBUECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)CNC4=CC=C(C=C4)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid , commonly referred to as GW 4064, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C28H25Cl3N2O4
- Molar Mass : 559.87 g/mol
- CAS Number : 2522599-79-5
- Melting Point : >175°C (dec.)
- Density : 1.367±0.06 g/cm³ (Predicted)
GW 4064 primarily acts as a selective agonist for the peroxisome proliferator-activated receptor (PPAR) family, particularly PPARα and PPARγ. These receptors play critical roles in lipid metabolism, glucose homeostasis, and inflammation regulation. The compound's ability to activate these receptors leads to various downstream effects, including:
- Inhibition of inflammatory pathways : GW 4064 has shown potential in reducing pro-inflammatory cytokines.
- Modulation of lipid metabolism : It promotes fatty acid oxidation and reduces triglyceride levels in animal models.
Anti-inflammatory Effects
Research indicates that GW 4064 exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.
Lipid Metabolism
GW 4064 has been studied for its effects on lipid profiles. In animal studies, administration of the compound resulted in decreased levels of total cholesterol and triglycerides while increasing HDL cholesterol levels. This lipid-modulating effect positions GW 4064 as a candidate for managing dyslipidemia.
Case Studies
-
Study on Obesity and Metabolic Syndrome
- A study conducted on obese mice treated with GW 4064 showed a significant reduction in body weight and improvement in glucose tolerance compared to control groups. The results indicated that the compound could be beneficial in managing obesity-related metabolic disorders.
-
Liver Health
- In another study focusing on non-alcoholic fatty liver disease (NAFLD), GW 4064 demonstrated protective effects against liver steatosis and fibrosis in rodent models. The compound's activation of PPARα was linked to enhanced fatty acid oxidation and reduced liver inflammation.
Comparative Biological Activity
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| GW 4064 | PPARα/γ agonist | Reduces inflammation; modulates lipids |
| Other PPAR Agonists | Similar PPAR activation | Varies by specific receptor subtype |
Research Findings
Recent literature highlights the ongoing exploration of GW 4064's biological activity:
- Antidiabetic Properties : Studies have shown that GW 4064 can improve insulin sensitivity and reduce blood glucose levels.
- Anticancer Potential : Preliminary research suggests that GW 4064 may inhibit cancer cell proliferation in certain types of tumors through PPAR-mediated pathways.
Comparison with Similar Compounds
Key structural differences :
Table 1: Structural and Functional Comparison with Analogous Compounds
Bioactivity Profiling and Target Correlations
Evidence from hierarchical clustering studies () indicates that compounds with structural similarities often exhibit overlapping bioactivity profiles. For instance:
- GW4064’s FXR agonism correlates with its isoxazole-chlorophenyl motif, a feature conserved in the target compound. This suggests a shared mechanism of action involving nuclear receptor interactions .
- In contrast, TBB and PD198306, which lack the isoxazole-benzoic acid framework, show divergent activities (kinase and MEK inhibition, respectively), underscoring the role of core structural elements in defining target specificity .
Analytical and Computational Comparisons
- NMR Spectroscopy : highlights that chemical shift variations in specific regions (e.g., aromatic protons) can pinpoint structural differences. For the target compound, NMR analysis of the isoxazole ring (δ ~6.5–7.5 ppm) and benzeneacetic acid (δ ~3.5–4.0 ppm for methylene) would help differentiate it from GW4064 .
- Molecular Networking : As per , high-resolution MS/MS fragmentation patterns of the target compound’s dichlorophenyl and isoxazole groups would cluster it with GW4064 (cosine score >0.8), whereas TBB and PD198306 would form separate clusters due to distinct backbones .
- Computational Simulations: Energy optimization studies () could predict the target compound’s stability relative to GW4063. For example, the methylamino linker may reduce steric strain compared to GW4064’s ethenyl group, favoring lower energy conformations in molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
